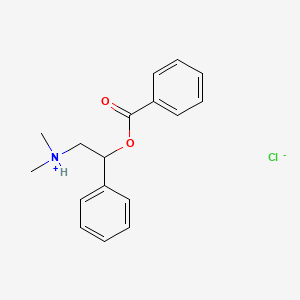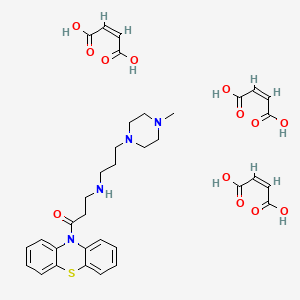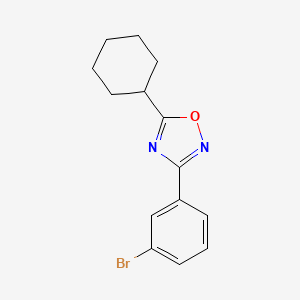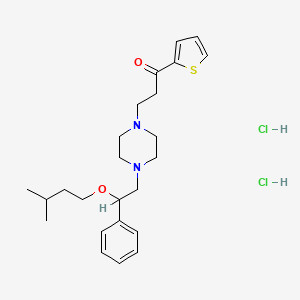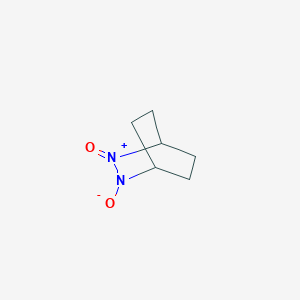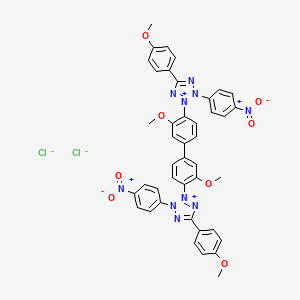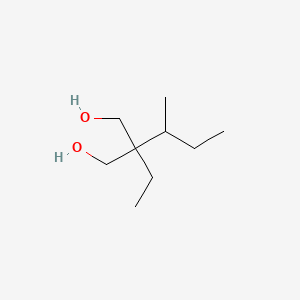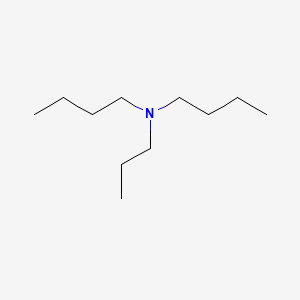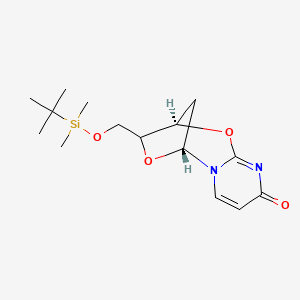
Benzamide, 2-((2-butoxyethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-((2-butoxyethyl)amino)-: is an organic compound with the molecular formula C13H20N2O2 It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-butoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-((2-butoxyethyl)amino)- typically involves the reaction of benzoyl chloride with 2-butoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: Benzoyl chloride and 2-butoxyethylamine.
Conditions: The reaction is performed in an organic solvent like dichloromethane at room temperature.
Procedure: Benzoyl chloride is added dropwise to a solution of 2-butoxyethylamine and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of Benzamide, 2-((2-butoxyethyl)amino)- can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, 2-((2-butoxyethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: N-substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Benzamide, 2-((2-butoxyethyl)amino)- is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure can be modified to enhance its binding affinity to biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with specific enzymes and receptors makes it a potential lead compound for drug discovery.
Industry: Benzamide, 2-((2-butoxyethyl)amino)- is used in the production of polymers and resins. Its incorporation into polymer chains can improve the mechanical and thermal properties of the resulting materials.
Mécanisme D'action
The mechanism of action of Benzamide, 2-((2-butoxyethyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the benzamide core.
Comparaison Avec Des Composés Similaires
Benzamide: The parent compound, which lacks the 2-butoxyethyl substituent.
2-Aminobenzamide: A derivative with an amino group at the 2-position.
N-Butylbenzamide: A derivative with a butyl group attached to the amide nitrogen.
Comparison: Benzamide, 2-((2-butoxyethyl)amino)- is unique due to the presence of the 2-butoxyethyl group, which imparts distinct chemical and physical properties. This substituent enhances the compound’s solubility in organic solvents and can influence its reactivity and binding affinity to biological targets. Compared to other benzamide derivatives, Benzamide, 2-((2-butoxyethyl)amino)- offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propriétés
Numéro CAS |
101820-64-8 |
|---|---|
Formule moléculaire |
C13H20N2O2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-(2-butoxyethylamino)benzamide |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-9-17-10-8-15-12-7-5-4-6-11(12)13(14)16/h4-7,15H,2-3,8-10H2,1H3,(H2,14,16) |
Clé InChI |
WIFUNPSFTQIUIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCNC1=CC=CC=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


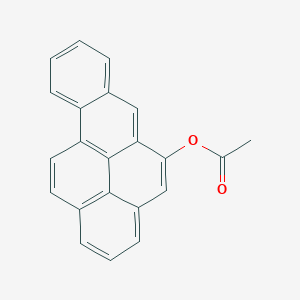
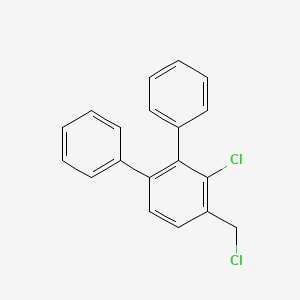
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
